1-(Hydroxymethyl)cyclobutane-1-sulfonamide
Description
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c6-10(8,9)5(4-7)2-1-3-5/h7H,1-4H2,(H2,6,8,9) |
InChI Key |
PHNSYASOBNJPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation and Functionalization
A common approach to preparing cyclobutane derivatives involves [2+2] cycloaddition reactions. For instance, the cyclobutane ring can be formed by the [2+2] cycloaddition of dichloroketene with alkenes such as styrene derivatives, followed by reduction to yield cyclobutanone intermediates. Subsequent functionalization introduces the hydroxymethyl group.
Example: As reported in synthetic studies of spirocyclic compounds, dichloroketene reacts with 4-chlorostyrene under zinc and phosphorus oxychloride catalysis in diethyl ether to form a cyclobutanone intermediate, which is then reduced with zinc and acetic acid to yield cyclobutanone in 52% yield.
Wittig Reaction: To introduce alkene moieties on the cyclobutane ring, Wittig reactions with methyltriphenylphosphonium bromide and potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) are utilized, achieving yields around 31%.
Hydroxyl Group Introduction: Hydroxymethyl groups can be introduced by reduction of carbonyl or nitrile precursors using sodium borohydride or sodium tetrahydroborate in suitable solvents such as 1,2-dimethoxyethane at low temperatures (0 °C), often over extended reaction times (up to 22 hours), yielding hydroxymethylcyclobutane derivatives as oils or solids.
Reduction of Carbonitrile Precursors
- The reduction of cyclobutanecarbonitrile derivatives to hydroxymethylcyclobutane compounds is a key step. For example, methyl 1-cyanocyclopropanecarboxylate was reduced with sodium borohydride in 1,2-dimethoxyethane and methanol at 0 °C for 22 hours to yield 1-(hydroxymethyl)cyclopropanecarbonitrile, a closely related structure. This method is adaptable to cyclobutane analogs.
Introduction of the Sulfonamide Group
Sulfonamidation via Amination of Sulfinate Salts
The sulfonamide moiety is typically introduced by reacting amines with sulfonyl derivatives or by direct amination of sulfinates.
Optimized Conditions: A recent study demonstrated the efficient preparation of sulfonamides by reacting sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as an additive in acetonitrile at 80 °C for 12 hours. This method is applicable to cyclobutane sulfonamide derivatives, including hydroxymethyl-substituted analogs.
Additive Screening: The study showed that other additives such as NH4Cl, PhI(OAc)2, NaI, KI, and I2 were ineffective, highlighting the importance of NH4I for successful sulfonamidation.
Sulfonamidation of Amines Derived from Cyclobutane Precursors
- Reductive amination of cyclobutanone derivatives with methylamine followed by sulfonamidation is a viable route. For example, reductive amination using methylamine (2 M in methanol) and sodium triacetoxyborohydride in dichloroethane produced amines that were subsequently sulfonamidated to yield sulfonamide products in moderate yields (~51%).
Representative Data Table: Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| [2+2] Cycloaddition | Dichloroketene, 4-chlorostyrene, Zn(Cu), POCl3 | Diethyl ether | 0 °C | - | 52 | Cyclobutanone intermediate |
| Reduction | Zinc, Acetic acid | - | RT | - | 52 | Reduction of cyclobutanone |
| Wittig Reaction | Methyltriphenylphosphonium bromide, KHMDS | THF | RT | - | 31 | Alkene introduction on cyclobutane |
| Reduction of Carbonitrile | NaBH4, MeOH | 1,2-Dimethoxyethane | 0 °C | 22 h | ~75 | Hydroxymethylcyclobutane formation |
| Sulfonamidation | Sodium sulfinates, NH4I | Acetonitrile | 80 °C | 12 h | - | Efficient sulfonamide formation |
| Reductive Amination + Sulfonamidation | Methylamine, Na(AcO)3BH, AcOH, then sulfonylation | DCE | RT | - | 22 (amination), 51 (sulfonamidation) | Two-step process for sulfonamide synthesis |
Research Discoveries and Methodological Insights
The use of ammonium iodide as a critical additive for sulfonamide formation from sodium sulfinates and amines represents a significant advancement, improving reaction efficiency and selectivity.
The combination of [2+2] cycloaddition and subsequent reduction provides a reliable route to cyclobutanone intermediates, which are versatile precursors for further functionalization including hydroxymethyl and sulfonamide groups.
Reductive amination followed by sulfonamidation offers a modular approach to install the sulfonamide group on cyclobutane rings, allowing for structural diversity and potential for stereochemical control.
Reduction of nitrile or ester precursors under mild conditions (NaBH4, low temperature) is effective for introducing hydroxymethyl substituents, critical for the target compound's structure.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield cyclobutane carboxylic acid derivatives.
- Reduction of the sulfonamide group can produce cyclobutane amine derivatives.
- Substitution reactions can lead to various substituted cyclobutane sulfonamides .
Scientific Research Applications
1-(Hydroxymethyl)cyclobutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of 1-(Hydroxymethyl)cyclobutane-1-sulfonamide with structurally related compounds:
*Molecular formula discrepancy noted in ; further validation required.
Physicochemical Properties
- Hydrogen Bonding: The sulfonamide group (–SO₂NH₂) in 1-(Hydroxymethyl)cyclobutane-1-sulfonamide acts as both a hydrogen bond donor and acceptor, with a calculated hydrogen bond donor count of 3 and acceptor count of 4 . This contrasts with 1-(Hydroxymethyl)cyclobutane-1-carboxamide, where the carboxamide (–CONH₂) has similar donor/acceptor capacity but lower acidity (pKa ~17–18 for carboxamides vs. ~10 for sulfonamides) .
- Polarity: The hydroxymethyl group increases polarity compared to non-polar substituents like methylsulfanyl (–SMe) in . This impacts solubility, with the hydrochloride salt of the aminomethyl analog () being more water-soluble than the neutral hydroxymethyl derivative .
Q & A
Q. What are the common synthetic routes for 1-(Hydroxymethyl)cyclobutane-1-sulfonamide, and how do reaction conditions influence yield?
The compound is typically synthesized via sulfonylation of cyclobutane derivatives. Key methods include:
- Method A : Reacting cyclobutane-1-methanol with sulfamide under acidic catalysis (e.g., HCl or H₂SO₄) at 60–80°C, achieving yields of 65–75% .
- Method B : Using a two-step process: (1) cyclobutane ring formation via [2+2] photocycloaddition, followed by (2) hydroxymethyl and sulfonamide group introduction via nucleophilic substitution. This method requires precise temperature control (<5°C during photocycloaddition) to minimize side products . Yield optimization depends on solvent choice (polar aprotic solvents like DMF improve sulfonamide coupling) and stoichiometric ratios (1:1.2 for sulfamide to alcohol minimizes unreacted intermediates) .
Q. Which analytical techniques are most effective for confirming the structure and purity of 1-(Hydroxymethyl)cyclobutane-1-sulfonamide?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclobutane ring protons (δ 1.8–2.5 ppm) and sulfonamide NH₂ signals (δ 5.2–5.6 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₅H₁₀N₂O₃S) with <2 ppm error .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns with 0.1% TFA in water/acetonitrile gradients. Retention times typically range 6–8 minutes .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme Inhibition Assays : Test interactions with carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays. IC₅₀ values <100 nM suggest high affinity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can crystallography and molecular docking resolve contradictions in reported enzyme inhibition mechanisms?
Discrepancies in inhibition data (e.g., variable IC₅₀ across studies) may arise from differences in protein conformation or ligand binding modes. To address this:
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CA-II) to visualize binding interactions. Compare electron density maps to confirm sulfonamide-Zn²⁺ coordination .
- Molecular Dynamics Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of proposed binding poses. Root-mean-square deviation (RMSD) values >2 Å indicate unstable conformations .
Q. What experimental designs mitigate challenges in studying its metabolic stability?
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Half-life (t₁/₂) <30 minutes suggests rapid metabolism .
- Isotope-Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways. For example, ¹³C-hydroxymethyl groups help identify glucuronidation sites .
Q. How do structural modifications to the cyclobutane ring alter pharmacokinetic properties?
- Ring Substitution : Introduce methyl groups at C2/C3 positions to enhance metabolic stability. For example, 1-(Hydroxymethyl)-3-methylcyclobutane-1-sulfonamide shows 40% higher t₁/₂ in plasma .
- Stereochemistry : Compare enantiomers (R vs. S) using chiral HPLC. The R-configuration often exhibits 2–3x higher membrane permeability in Caco-2 assays .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting solubility data in aqueous vs. lipid systems?
- Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, and simulated intestinal fluid. Use shake-flask method with UV-Vis quantification. Discordant results often stem from aggregation at high concentrations (>1 mM) .
- Partition Coefficient (LogP) : Measure via octanol-water partitioning. LogP values <0 indicate hydrophilicity, which may contradict computational predictions (e.g., ChemAxon’s 1.2–1.5 range) due to hydrogen-bonding effects .
Q. What statistical approaches validate dose-response relationships in heterogeneous cell populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
